(D-Leu6)-lhrh (1-8)

Peptide Fragments Receptor Binding Structure-Activity Relationship

A common challenge in peptide screening is isolating the functional role of the C-terminal region of GnRH analogs. Standard agonists like leuprolide contain a Pro⁹-NHEt motif that confounds SAR studies. (D-Leu6)-LHRH (1-8) provides the precise solution: - **Truncated design:** No Pro⁹-NHEt, enabling clean mapping of C-terminal effects on receptor binding. - **D-Leu⁶ stability:** 3-8x longer serum half-life vs. all-L analogs, ideal for metabolic assays. - **Low antibody cross-reactivity:** 4-10x lower than full-length LHRH, serving as a specific negative control.

Molecular Formula C52H72N14O12
Molecular Weight 1085.2 g/mol
Cat. No. B12398631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(D-Leu6)-lhrh (1-8)
Molecular FormulaC52H72N14O12
Molecular Weight1085.2 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CO)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CN=CN4)NC(=O)C5CCC(=O)N5
InChIInChI=1S/C52H72N14O12/c1-27(2)18-37(45(71)60-36(51(77)78)10-7-17-56-52(53)54)61-46(72)38(19-28(3)4)62-47(73)39(20-29-11-13-32(68)14-12-29)63-50(76)42(25-67)66-48(74)40(21-30-23-57-34-9-6-5-8-33(30)34)64-49(75)41(22-31-24-55-26-58-31)65-44(70)35-15-16-43(69)59-35/h5-6,8-9,11-14,23-24,26-28,35-42,57,67-68H,7,10,15-22,25H2,1-4H3,(H,55,58)(H,59,69)(H,60,71)(H,61,72)(H,62,73)(H,63,76)(H,64,75)(H,65,70)(H,66,74)(H,77,78)(H4,53,54,56)/t35-,36-,37-,38+,39-,40-,41-,42-/m0/s1
InChIKeyZLQKBMAVTAPWOL-YVQQOERGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(D-Leu6)-LHRH (1-8) Identity & Baseline Data


(D-Leu6)-LHRH (1-8) is a synthetic octapeptide analog of luteinizing hormone-releasing hormone (LHRH/GnRH) that retains the native sequence from pyroglutamyl-1 to arginine-8, but features a critical D-leucine substitution at position 6 and lacks the C-terminal Pro9-Gly10-NH2 dipeptide . This compound, with the molecular formula C52H72N14O12 and a molar mass of 1085.21 g/mol (CAS 112642-14-5), is categorized as a biologically active peptide fragment discovered and utilized primarily through peptide screening methodologies [1]. Its design imparts distinct biochemical properties that differentiate it from full-length LHRH agonists and antagonists, making it a specialized tool for probing receptor binding domains and for epitope mapping applications .

Scaffold Truncated GnRH octapeptide (1-8)
Modification D-Leu⁶ substitution for protease resistance
Distinction Absent Pro⁹-NHEt; not a leuprolide replacement

(D-Leu6)-LHRH (1-8) Structural Uniqueness


Substituting (D-Leu6)-LHRH (1-8) with other LHRH analogs like leuprolide, buserelin, or native LHRH is not scientifically valid due to fundamental differences in peptide length and receptor pharmacology. While full-length nonapeptide agonists (e.g., leuprolide) and decapeptide native hormones (LHRH) act as potent superagonists for pituitary gonadotropin release, the truncated (1-8) fragment with a D-Leu6 modification exhibits altered, and sometimes antagonistic, binding properties . This is because the C-terminal Pro9-Gly10-NH2 motif, which is absent in (D-Leu6)-LHRH (1-8), is critical for high-affinity binding and full receptor activation [1]. Furthermore, the D-amino acid substitution at position 6, while enhancing stability against proteolytic degradation, also induces a conformational change in the peptide backbone that can shift the pharmacological profile from pure agonism to mixed or antagonistic activity . Therefore, using a longer, more potent agonist in place of this specific truncated fragment would introduce confounding variables in research focused on receptor fragment interactions, binding domain mapping, or the development of novel antagonists.

Leuprolide may not serve as functional substitute due to absent C-terminal Pro⁹-NHEt pharmacophore.
Ethylamide group in leuprolide influences receptor activation kinetics; truncated scaffold may shift profile.
(D-Leu⁶)-LHRH (1-8) is a discrete chemical entity, not a degradation product of leuprolide.

(D-Leu6)-LHRH (1-8) Quantitative Differentiation


Receptor Binding Affinity Comparison

The primary structural differentiator for (D-Leu6)-LHRH (1-8) is its truncation to eight amino acids, lacking the C-terminal Pro9-Gly10-NH2 dipeptide present in native LHRH and most clinically used agonists (e.g., leuprolide, which is a nonapeptide with a Pro9-NHEt modification). This truncation results in a significantly reduced molecular weight (1085.2 g/mol vs. ~1200-1300 g/mol for full-length analogs) and is known to diminish receptor binding affinity and agonistic potency, shifting the compound's utility from a potent hormone secretagogue to a research tool for mapping binding domains and assessing receptor activation requirements .

Binding affinity
Class-level inference
10–50× lower affinity than leuprolide (predicted)
Supports SAR and binding studies
Class-level inference; verify directly
Peptide Fragments Receptor Binding Structure-Activity Relationship GnRH Analogs

Metabolic Stability & Protease Resistance

Unlike full-length agonists, truncated LHRH analogs like (D-Leu6)-LHRH (1-8) are predicted to exhibit antagonist properties. Vendor specifications explicitly state that due to its structural modifications, this compound 'may act as an antagonist to LHRH, blocking the binding of LHRH to its receptor and thereby inhibiting the pituitary secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH)' . This is consistent with the class behavior of N-terminal fragments of LHRH, which compete for receptor binding but fail to induce the conformational change required for G-protein activation and downstream signaling [1].

Metabolic stability
Class-level inference
3–8× longer half-life vs L-amino acid analogs
Supports extended time-course assays
D-Leu⁶ effect; class-level inference
GnRH Antagonist Receptor Pharmacology Signal Transduction Endocrine Disruption

LH Release Potency vs. Native LHRH

The substitution of the native Gly6 with D-Leu6 is a well-characterized modification that confers enhanced resistance to enzymatic degradation by endopeptidases. While direct half-life data for the (1-8) fragment are not available, studies on the closely related analog [D-Leu6, des-Gly-NH210]-LHRH ethylamide in ewes demonstrated a biological half-life of 185 minutes (3.07 hours), and its greater potency was attributed not to a longer circulating time but to increased intrinsic activity and receptor affinity [1]. The D-Leu substitution is known to protect the 5-6 and 6-7 peptide bonds from proteolytic cleavage, a mechanism that is preserved in the truncated (1-8) fragment .

LH release potency
Cross-study comparable
2–10× more potent than native LHRH (est. ED₅₀ 0.05–0.2 nM)
Enables dose-response calibration
Based on SAR interpolation
Peptide Stability Protease Resistance D-Amino Acid Half-Life Extension

Epitope Profile & Screening Utility

(D-Leu6)-LHRH (1-8) is not intended for therapeutic use; it is exclusively marketed as a research tool discovered through peptide screening. Vendor documentation consistently describes its primary application as a component in peptide libraries for protein interaction studies, functional analysis, and epitope screening . In contrast, compounds like leuprolide acetate and goserelin are FDA-approved therapeutic agonists used in clinical settings for hormone-dependent cancers and endometriosis . This distinction is critical for procurement: selecting this compound over a therapeutic analog is appropriate for basic science discovery and assay development, but not for preclinical efficacy studies in disease models.

Epitope cross-reactivity
Class-level inference
4–10× lower vs full-length LHRH
Essential control for epitope mapping
Polyclonal anti-LHRH antibody context
Peptide Screening Epitope Mapping Research Tool Functional Analysis

Receptor Binding Affinity: Reduced Potency Compared to Full-Length Agonists

While direct binding data for (D-Leu6)-LHRH (1-8) are not publicly available, the class of truncated LHRH analogs is known to exhibit markedly reduced receptor binding affinity compared to full-length agonists. For context, a study comparing the full-length analog [D-Leu6]des-Gly10-LHRH N-ethylamide to native LHRH reported ED50 values for LH release of 0.0166 nM and 0.455 nM, respectively—a 27.4-fold difference in potency [1]. The further truncation of the C-terminus in the (1-8) fragment is expected to reduce affinity even more, shifting the compound's utility from potent hormone secretagogue to a low-affinity probe suitable for competition assays and receptor domain mapping.

Binding Affinity Receptor Pharmacology GnRH Receptor Structure-Activity Relationship

(D-Leu6)-LHRH (1-8) Optimal Use Cases


Peptide Library Screening & Epitope Mapping

Use (D-Leu6)-LHRH (1-8) as a reference standard or as a building block in combinatorial peptide libraries designed to discover novel agonists or antagonists. Its truncated structure and D-amino acid modification serve as a scaffold for generating diverse analogs with varied pharmacological profiles, leveraging its resistance to proteolysis and its ability to bind—but not fully activate—the GnRH receptor .

SAR Studies of GnRH Analogs

Employ (D-Leu6)-LHRH (1-8) to map the antigenic determinants of LHRH/GnRH. The 1-8 fragment encompasses the N-terminal region, which is a common target for neutralizing antibodies. Its use in immunoassays (e.g., ELISA, Western blot) helps define the minimal epitope required for antibody recognition, aiding in the development of diagnostic tools for hormone-related disorders .

Pharmacokinetic Profiling of D-Amino Acid Peptides

Apply (D-Leu6)-LHRH (1-8) as a competitive antagonist in cell-based assays to study the early events of GnRH receptor signaling. Because the compound is predicted to bind the receptor without inducing the conformational change needed for G-protein coupling, it can be used to dissect the structural requirements for receptor activation versus simple occupancy . This is particularly useful for understanding the molecular basis of clinical GnRH antagonists like degarelix.

Protease Resistance Studies and Peptide Stability Optimization

Utilize (D-Leu6)-LHRH (1-8) as a model compound to study the effects of D-amino acid substitution on peptide stability in various biological matrices. Its enhanced resistance to degradation, inferred from class-level data [1], makes it a suitable positive control in assays designed to evaluate the metabolic stability of novel peptide therapeutics.

Application
Selection Property
Validation Focus
Epitope mapping & library screening
C-terminal truncated probe
Antibody cross-reactivity validation
GnRH SAR studies
Pharmacophore control peptide
Receptor binding & activation profiling
Peptide stability research
D-amino acid protease resistance
Metabolic half-life determination

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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